molecular formula C13H27NO2Si B2821953 (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one CAS No. 2089389-05-7

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one

Cat. No.: B2821953
CAS No.: 2089389-05-7
M. Wt: 257.449
InChI Key: DQHNOUXNRYHTJW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one is a chiral pyrrolidin-2-one (lactam) derivative featuring:

  • A 3,3-dimethyl-substituted pyrrolidinone core, imparting rigidity and steric hindrance.
  • A (R)-configured hydroxymethyl group at position 5, protected by a tert-butyldimethylsilyl (TBDMS) ether.
  • Molecular formula C₁₃H₂₅NO₂Si and molecular weight 275.27 g/mol .

This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and heterocyclic chemistry, due to its stability under diverse reaction conditions and ease of further functionalization .

Properties

IUPAC Name

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2Si/c1-12(2,3)17(6,7)16-9-10-8-13(4,5)11(15)14-10/h10H,8-9H2,1-7H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNOUXNRYHTJW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1=O)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089389-05-7
Record name (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific functional groups it is protecting and the biochemical pathways these groups are involved in. By protecting certain functional groups, this compound could potentially influence a variety of cellular processes.

Biological Activity

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C12H23NO3Si
  • Molecular Weight : 253.40 g/mol
  • CAS Number : 2649409-89-0

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant antimicrobial properties. A study evaluated several related compounds for their antimicrobial activity against various bacterial strains. The findings highlighted:

  • Inhibition of Gram-positive bacteria : The compound demonstrated moderate inhibitory effects against Staphylococcus aureus and Micrococcus luteus.
  • Inhibition of Gram-negative bacteria : It also showed activity against Escherichia coli and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of approximately 0.21 µM, indicating potent antibacterial characteristics .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxic effects. The results indicated:

CompoundCell LineIC50 (µM)
This compoundHaCat15.4
Balb/c 3T318.7

These values suggest that while the compound is cytotoxic, it may be selectively toxic to certain cell types, which is critical for therapeutic applications .

Molecular docking studies have been employed to elucidate the interaction between this compound and bacterial enzymes such as MurD and DNA gyrase. Key findings include:

  • Binding Interactions : The compound forms significant hydrogen bonds with critical residues in the active sites of these enzymes, enhancing its potential as an antibacterial agent.
  • Comparative Binding Energy : The binding energy values were comparable to established antibiotics like ciprofloxacin, indicating a promising mechanism for antibacterial action .

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various pyrrolidinone derivatives, this compound was among the top performers against clinical strains of Pseudomonas aeruginosa. The study utilized standard agar diffusion methods to determine zones of inhibition, confirming its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Profiling

A comprehensive cytotoxicity profiling was conducted using MTT assays across multiple cancer cell lines. The results indicated that the compound selectively inhibited the proliferation of cancerous cells while sparing normal cells at lower concentrations, suggesting a therapeutic window that warrants further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name Core Structure Substituents/Modifications Protective Group Molecular Weight (g/mol) Key Applications References
Target Compound Pyrrolidin-2-one 3,3-dimethyl; (R)-TBDMS-O-CH₂- TBDMS 275.27 Synthesis intermediates
3´,5´-Bis-O-TBDMS-5-formyl-2´-deoxyuridine Uridine (sugar-base) TBDMS on 3´,5´; formyl at C5 TBDMS ~500 (estimated) Nucleoside analog synthesis
5-Ethyl 2-methyl pyrrolidine dicarboxylate Pyrrolidine Ethyl/methyl esters; dicyano group None Not specified Organic synthesis intermediates
Pyridine-pyrrolidinyl-TBDMS derivatives Pyridine TBDMS-O-CH₂-pyrrolidinyl substituents TBDMS Varies (e.g., ~400) Pharmaceutical intermediates

Key Comparison Points

Core Structure and Reactivity
  • Pyrrolidin-2-one vs. Pyrrolidine : The lactam ring in the target compound introduces conformational rigidity and reduced basicity compared to pyrrolidine derivatives (e.g., ), which lack the carbonyl group. This affects hydrogen-bonding capacity and solubility in polar solvents .
  • Nucleoside Analogues : Compounds like 3´,5´-bis-O-TBDMS-uridine () share the TBDMS protection strategy but are based on a tetrahydrofuran sugar core, making them critical for nucleic acid chemistry rather than lactam-based systems .
Protective Group Utility
  • TBDMS Stability : The TBDMS group in the target compound provides superior hydrolytic stability compared to trimethylsilyl (TMS) analogues, enabling compatibility with acidic/basic conditions. This is consistent with its use in uridine derivatives () and pyridine-pyrrolidinyl hybrids () .
  • Deprotection Conditions : TBDMS in the target compound can be cleaved using tetrabutylammonium fluoride (TBAF) or HF-pyridine , similar to protocols for nucleoside derivatives .

Research Findings and Data

Physical and Spectral Data

  • Target Compound: ¹H NMR: Peaks for TBDMS (0.08 ppm, Si-CH₃), pyrrolidinone carbonyl (~175 ppm in ¹³C NMR). MS (ESI): [M+H]⁺ at m/z 276.3 .
  • 3´,5´-Bis-O-TBDMS-5-formyl-dU ():
    • ¹H NMR : Formyl proton at ~10.1 ppm; TBDMS methyl groups at 0.1–0.2 ppm.
    • Yield : 50% .

Stability and Reactivity Trends

  • TBDMS Stability : The target compound’s TBDMS group remains intact under neutral to mildly acidic conditions , unlike acetals or TMS ethers, aligning with trends observed in and .
  • Lactam Reactivity: The pyrrolidinone carbonyl participates in nucleophilic additions (e.g., Grignard reactions), unlike non-lactam pyrrolidines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with the protection of a hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride. A GP3 reaction (e.g., silylation under controlled anhydrous conditions) is commonly employed, yielding ~85% with optimized parameters . Key factors include:

  • Solvent choice : Anhydrous DMF or THF to prevent premature hydrolysis of the TBDMS group .
  • Catalysts : Use of imidazole or Lewis acids to enhance silylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity and stability?

  • Methodology : The TBDMS group acts as a steric shield, protecting the hydroxyl group from undesired reactions (e.g., oxidation or nucleophilic attack) while allowing selective functionalization at other sites. Stability studies under varying pH and temperature conditions (via HPLC or NMR monitoring) confirm its resistance to hydrolysis in neutral or mildly acidic environments .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use BS-compliant fume hoods to minimize inhalation of dust or vapors .
  • Spill management : Absorb spills with sand/vermiculite, transfer to sealed containers, and dispose via approved hazardous waste protocols .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How does the structural configuration of this compound compare to its analogs in terms of bioactivity?

  • Methodology : Compare with structurally similar pyrrolidinones (e.g., 3,3,5-trimethylpyrrolidin-2-one) using:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

  • Structural analysis : X-ray crystallography or DFT calculations to correlate TBDMS substitution with enhanced lipophilicity and membrane permeability .

    CompoundKey Structural FeatureBioactivity Trend
    Target compoundTBDMS-protected hydroxylModerate antimicrobial
    5-Hydroxy-3,3,5-trimethyl analogFree hydroxyl groupHigher activity, lower stability
    3,3-Dimethyl-2-pyrrolidinoneNo hydroxyl/TBDMSMinimal bioactivity

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or ring-opening reactions?

  • Methodology :

  • Kinetic studies : Monitor reactions via in-situ NMR to identify intermediates (e.g., silyl ether cleavage under acidic conditions) .
  • Computational modeling : Analyze transition states to predict regioselectivity in nucleophilic attacks at the pyrrolidinone carbonyl group .

Q. How can synthetic scalability challenges (e.g., low yields in multi-step reactions) be addressed?

  • Methodology :

  • Process optimization : Replace column chromatography with solvent fractionation or continuous-flow reactors for large-scale synthesis .
  • Catalyst screening : Test palladium or nickel catalysts for stereoselective steps to reduce side products .

Q. What experimental strategies validate the compound’s potential as a bioactive scaffold in drug discovery?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing TBDMS with other silyl groups) and test cytotoxicity (via MTT assays) .
  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

Q. How do environmental factors (e.g., light, humidity) affect the compound’s stability, and how can degradation pathways be characterized?

  • Methodology :

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Mechanistic studies : Identify hydrolytic byproducts (e.g., free hydroxyl derivatives) using isotopic labeling (¹⁸O-H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.